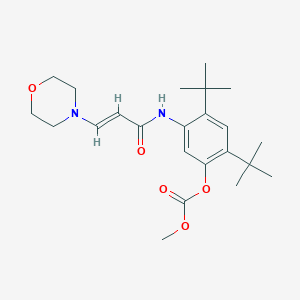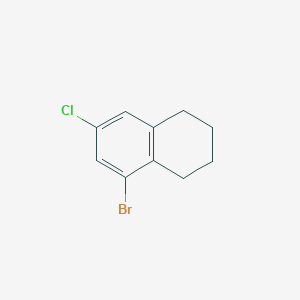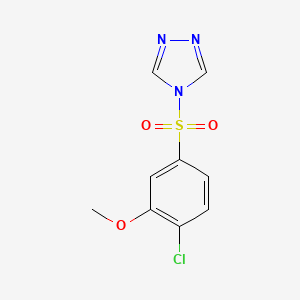
N-(2-(1H-indol-1-yl)ethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-1-yl)ethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound that features both indole and quinoxaline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-1-yl)ethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other established methods.
Quinoxaline Synthesis: The quinoxaline ring can be formed via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reactions: The indole and quinoxaline intermediates can be coupled using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-(1H-indol-1-yl)ethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the indole or quinoxaline rings.
Reduction: Reduction reactions could target the carbonyl group in the quinoxaline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH
特性
分子式 |
C22H22N4O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N-(2-indol-1-ylethyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C22H22N4O2/c1-25-20-9-5-3-7-17(20)24-18(22(25)28)10-11-21(27)23-13-15-26-14-12-16-6-2-4-8-19(16)26/h2-9,12,14H,10-11,13,15H2,1H3,(H,23,27) |
InChIキー |
VCTHDYXIUZRDRM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCN3C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)

![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)

![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)
![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)


![Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13362943.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13362946.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)
![N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B13362961.png)


